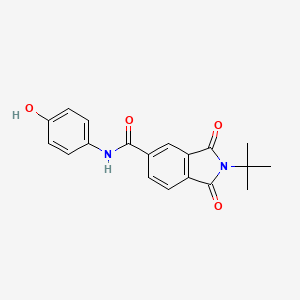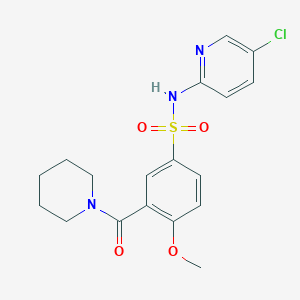
3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid" is a derivative of tetrahydroisoquinoline, a heterocyclic organic compound. Research into this compound spans various domains, including its synthesis, molecular structure analysis, and exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves multicomponent reactions or modified Strecker reactions, which can provide a diverse range of functionalized compounds. For instance, a modified Strecker synthesis led to the creationof a new compound with a 3,4-dihydroisoquinolin-2(1H)-yl motif, demonstrating the versatility of this approach in generating structurally complex molecules (Otero et al., 2017). Additionally, multicomponent syntheses have been employed to create octahydroquinoline derivatives, showcasing the adaptability of this synthetic strategy (Gu & Georg, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a closely related compound was determined, providing insights into its molecular conformation and interactions (Otero et al., 2017).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, reactions with aryl/heteroaryl aldehydes in acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives, highlighting the compounds' reactivity and potential for chemical diversification (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application and handling. The crystalline structure, in particular, can be influenced by the nature of substituents and intermolecular interactions, as demonstrated in related studies (Otero et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior in various conditions and potential for further modifications. For example, the electrophilic nature of the isoquinoline ring facilitates reactions such as Pictet-Spengler condensations, which are pivotal in the synthesis of complex heterocyclic structures (Bogza et al., 2005).
Wissenschaftliche Forschungsanwendungen
Redox Annulations and Dual C–H Functionalization
Redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes and analogous compounds have been demonstrated, highlighting the role of acetic acid as a promoter in these transformations. These reactions are notable for involving dual C–H bond functionalization, presenting a significant advancement in the field of organic synthesis and chemical transformations (Zhengbo Zhu & D. Seidel, 2017) (Anirudra Paul, Alafate Adili, & D. Seidel, 2019).
Anticonvulsant Activity and Molecular Docking Studies
Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has expanded the pool of biologically active substances with anticonvulsive properties. A novel synthesis approach for key intermediates, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, has been developed, with subsequent molecular docking studies suggesting promising experimental avenues for anticonvulsant activity research (Wassim El Kayal et al., 2019).
Synthesis and Biological Activities
The chiral acetylenic sulfoxide has been used in the enantioselective synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. This approach has enabled the total synthesis of optically pure compounds, illustrating the potential for creating bioactive molecules within this chemical framework (A. Lee et al., 1994).
Isoquinoline Alkaloids in Anesthesia and Toxicity Studies
A study on the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has shed light on their potential as local anesthetics, comparing their efficacy to lidocaine and exploring their acute toxicity. The research has emphasized the need for further investigation into these compounds as prospective drug candidates (A. Azamatov et al., 2023).
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-15-7-8-17(24-2)16(11-15)18(19(21)22)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZXYRAXDUULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)


